2-hydroxy-N-(propan-2-yl)acetamide
Overview
Description
2-hydroxy-N-(propan-2-yl)acetamide is an organic compound with a molecular formula of C5H11NO2 It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by an isopropyl group, and the hydrogen atom on the carbon adjacent to the carbonyl group is replaced by a hydroxyl group
Mechanism of Action
Target of Action
It is known that similar compounds, such as acetamides, often interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through molecular interactions based on its molecular structure with triggered functional groups or specific physicochemical properties .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, often resulting in changes in cellular function .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration .
Result of Action
Similar compounds are known to have a variety of effects at the molecular and cellular level, often resulting in changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-hydroxy-N-(propan-2-yl)acetamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxy-N-(propan-2-yl)acetamide can be synthesized through several methods. One common method involves the reaction of isopropylamine with glyoxylic acid. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(propan-2-yl)acetamide.
Reduction: The carbonyl group can be reduced to form an alcohol, resulting in the formation of 2-hydroxy-N-(propan-2-yl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: N-(propan-2-yl)acetamide
Reduction: 2-hydroxy-N-(propan-2-yl)ethanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-hydroxy-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
N-(propan-2-yl)acetamide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2-hydroxyacetamide: Lacks the isopropyl group, resulting in different biological activity and applications.
Uniqueness
2-hydroxy-N-(propan-2-yl)acetamide is unique due to the presence of both the hydroxyl group and the isopropyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-hydroxy-N-propan-2-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(2)6-5(8)3-7/h4,7H,3H2,1-2H3,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVSBMIEGLIRIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38052-77-6 | |
Record name | 2-hydroxy-N-(propan-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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